3-ethoxy-N-(3-ethoxyphenyl)benzamide
Description
3-ethoxy-N-(3-ethoxyphenyl)benzamide is a benzamide derivative featuring ethoxy (-OCH₂CH₃) substituents at the 3-position of both the benzoyl ring and the aniline ring. This dual ethoxy substitution distinguishes it from other benzamides and influences its physicochemical properties, such as solubility, lipophilicity, and electronic distribution. The ethoxy groups in this compound may enhance metabolic stability and modulate interactions with biological targets compared to simpler benzamide analogs .
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
3-ethoxy-N-(3-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C17H19NO3/c1-3-20-15-9-5-7-13(11-15)17(19)18-14-8-6-10-16(12-14)21-4-2/h5-12H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
FYDXCLIJGVVPBS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OCC |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural and functional differences between 3-ethoxy-N-(3-ethoxyphenyl)benzamide and selected analogs:
*Calculated based on molecular formula (C₁₇H₁₉NO₃). †Estimated range based on typical benzamide derivatives.
Key Observations:
- Dual Ethoxy Substitution : The target compound’s ethoxy groups likely increase electron-donating effects and lipophilicity compared to analogs with electron-withdrawing groups (e.g., EPPTB’s CF₃). This may influence receptor binding kinetics or metabolic stability .
- Heterocyclic Modifications : Compounds like the thiadiazole derivative () introduce rigid heterocycles, which can enhance target selectivity but may reduce solubility compared to the target’s ethoxy groups .
Physicochemical and Pharmacokinetic Properties
- Solubility and Lipophilicity : Ethoxy groups typically increase logP values compared to hydroxyl or methoxy groups. For example, the thiadiazole derivative () has a predicted density of 1.244 g/cm³, while the target compound’s density would likely be lower due to reduced heteroatom content .
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